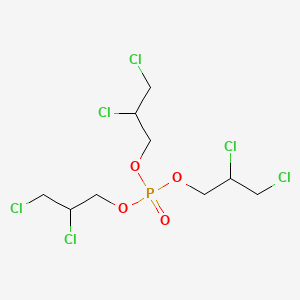

Tris(2,3-dichloropropyl) phosphate

描述

Evolution of Flame Retardant Chemistry and the Rise of Organophosphate Flame Retardants (OPFRs)

The development of flame retardants dates back to ancient civilizations, with the Greeks using aluminum potassium sulfate (B86663) solutions to treat wood in 450 BC and the Romans employing similar methods for military applications. mwflameretardant.com The 18th and 19th centuries saw further advancements with the use of alum, ammonium (B1175870) salts, and borax (B76245) for treating textiles. mwflameretardant.comruicoglobal.comfr-one.comresearchgate.net The 20th century marked a significant turning point with the advent of synthetic polymers and the subsequent need for more effective flame retardants. ruicoglobal.commwflameretardant.com This era saw the development of various flame-retardant systems, including those based on chlorinated paraffin (B1166041) and antimony oxide, and the introduction of intumescent coatings. mwflameretardant.com

The discovery of Tetra(hydroxymethyl)phosphonium chloride (THPC) in 1953 was a pivotal moment for fabric flame retardant technology. ruicoglobal.com However, concerns over the toxicity and environmental persistence of certain flame retardants, particularly polybrominated diphenyl ethers (PBDEs), led to regulatory restrictions and a search for alternatives. aaqr.orgacs.org This regulatory shift paved the way for the increased use of organophosphate flame retardants (OPFRs), which were seen as viable substitutes due to their flame-retardant efficacy and plasticizing properties. acs.orgnih.gov OPFRs, including both halogenated and non-halogenated compounds, became widely used in a variety of consumer and industrial products. mdpi.comnih.gov

Historical and Contemporary Significance of Tris(2,3-dichloropropyl) phosphate (B84403) as an Environmental Contaminant

Tris(1,3-dichloro-2-propyl) phosphate (TDCPP) was first synthesized in the 1950s and commercially introduced as a flame retardant in 1962. nih.gov It saw extensive use in flexible polyurethane foams for furniture, automotive seating, and building insulation. nih.govwikipedia.org TDCPP was also used in children's sleepwear in the 1970s until concerns about its mutagenicity led to its voluntary withdrawal by manufacturers in 1977. ca.gov Following the phase-out of PentaBDE in 2005, the use of TDCPP as a primary flame retardant in polyurethane foam increased significantly. wikipedia.org

As an additive flame retardant, TDCPP is not chemically bound to the materials it is mixed with, allowing it to leach into the environment over time. nih.govnih.gov Consequently, it has become a ubiquitous environmental contaminant, detected in various matrices including indoor dust, surface water, and wildlife tissues. wikipedia.orgnih.gov Studies have found high concentrations of TDCPP in house dust, with one U.S. study detecting it in over 96% of samples. wikipedia.org Its persistence in the environment is considered moderate due to its resistance to hydrolysis and biodegradation. ct.gov The widespread presence of TDCPP and its metabolites in human tissues, such as breast milk, blood, and seminal plasma, has underscored its significance as an ongoing environmental and human health concern. ca.govnih.gov

Identification of Tris(2,3-dichloropropyl) phosphate as a Contaminant of Emerging Concern (CEC)

This compound is now widely recognized as a Contaminant of Emerging Concern (CEC). nih.govnih.gov CECs are pollutants that are not typically included in routine monitoring programs but may be candidates for future regulation due to their potential adverse effects on the environment and human health. epa.govca.gov These are not necessarily new chemicals but are often substances whose presence and significance are only now being fully evaluated, frequently due to advancements in analytical detection methods. epa.govca.gov

The classification of a substance as a CEC depends on several factors, including its potential for (eco)toxicity, health effects, public perception, and frequency of detection in the environment. epa.govca.gov TDCPP meets these criteria due to its widespread detection in environmental media and its demonstrated toxicological effects in various studies. nih.gov The U.S. Environmental Protection Agency (EPA) and other regulatory bodies are tasked with evaluating CECs and developing water quality criteria to protect aquatic life and human health. epa.govepa.gov However, a significant challenge in regulating CECs is often the lack of comprehensive data on their occurrence, persistence, and long-term effects. congress.gov

Current Research Landscape and Key Knowledge Gaps in this compound Studies

The body of research on OPFRs, including TDCPP, has grown rapidly, particularly since 2016. mdpi.com Current research focuses on understanding the environmental fate, transport, and toxicological effects of these compounds. nih.gov Studies have investigated the presence of TDCPP in various environmental compartments and in human populations, with a focus on exposure pathways and potential health risks. nih.govnih.gov

Despite the progress, several key knowledge gaps remain. There is a need for more comprehensive data on the long-term effects of low-level exposure to TDCPP, particularly in sensitive populations such as children. ct.gov Further research is also required to fully understand the mechanisms of its toxicity, including its potential as an endocrine disruptor and its neurodevelopmental effects. wikipedia.orghealth.state.mn.us The development of more sensitive and specific analytical methods for detecting TDCPP and its metabolites in complex matrices is an ongoing area of research. nih.gov Additionally, there is a need to explore and develop safer, more environmentally friendly alternatives to current flame retardants. nih.gov Future research is expected to be multidisciplinary, integrating toxicology, environmental chemistry, and public health to better assess and mitigate the risks associated with TDCPP and other OPFRs. mdpi.com

Structure

3D Structure

属性

IUPAC Name |

tris(2,3-dichloropropyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15Cl6O4P/c10-1-7(13)4-17-20(16,18-5-8(14)2-11)19-6-9(15)3-12/h7-9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZZBTMVTLBHJHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CCl)Cl)OP(=O)(OCC(CCl)Cl)OCC(CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15Cl6O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7023805 | |

| Record name | Tris(2,3-dichloropropyl)phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow liquid; [MSDSonline] | |

| Record name | Tris(2,3-dichloropropyl) phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7650 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

78-43-3 | |

| Record name | Tris(2,3-dichloropropyl) phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tris(2,3-dichloropropyl) phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanol, 2,3-dichloro-, 1,1',1''-phosphate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tris(2,3-dichloropropyl)phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(2,3-dichloropropyl) phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.016 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIS(2,3-DICHLOROPROPYL) PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29WKV18KR6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIS(2,3-DICHLOROPROPYL) PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2914 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Environmental Occurrence and Distribution of Tris 2,3 Dichloropropyl Phosphate

Global Environmental Compartments: Presence and Concentrations in Abiotic Matrices

Tris(2,3-dichloropropyl) phosphate (B84403) (TDCPP) has been detected in various environmental media worldwide, including aquatic systems, terrestrial environments, and the atmosphere. nih.gov Its widespread detection is a consequence of its use as an additive flame retardant in products like polyurethane foams, plastics, and textiles, from which it can be released into the environment. wikipedia.orgnih.gov

Aquatic Systems: Rivers, Lakes, Oceans, Wastewater Treatment Plant Influents and Effluents

TDCPP is frequently detected in aquatic environments, with concentrations varying based on proximity to urban and industrial sources. wikipedia.org Wastewater treatment plants (WWTPs) are significant point sources of TDCPP to surface waters.

In a study of Romanian waterways, TDCPP was identified in both influent and effluent samples of wastewater treatment plants, with concentrations in effluents ranging from 25 ng/L to 49 ng/L. nih.gov High concentrations have been found in laundry wastewater from households in the USA, reaching up to 65,600 ng/L. mdpi.com In aquatic systems in China, TDCPP has been reported in seawater at concentrations between 0.032 and 0.38 μg/L, while in Italy's Albano Lake, a freshwater body, the concentration reached 1.34 μg/L. nih.gov The maximum concentration of TDCPP ever reported in natural waters is 377 ng/L. acs.orgnih.gov

Table 1: Concentrations of Tris(2,3-dichloropropyl) phosphate in Aquatic Systems

| Location/Matrix | Concentration Range | Reference |

|---|---|---|

| Romanian WWTP Effluents | 25 - 49 ng/L | nih.gov |

| USA Household Laundry Wastewater | Up to 65,600 ng/L | mdpi.com |

| Lianyungang, China Seawater | 0.032 - 0.38 µg/L | nih.gov |

| Albano Lake, Italy | 1.34 µg/L | nih.gov |

| Natural Waters (Maximum Reported) | 377 ng/L | acs.orgnih.gov |

Terrestrial Environments: Soils, Sediments, and Urban Dust

TDCPP is a common contaminant in terrestrial environments, with particularly high concentrations found in indoor dust. wikipedia.org This is due to its use in furniture, electronics, and building materials, from which it leaches and accumulates in dust. nih.gov

Studies in the U.S. have found TDCPP in over 96% of house dust samples, with concentrations ranging from less than 0.03 µg/g to 326 µg/g. nih.gov Another study on dust from homes, offices, and vehicles in the Boston area detected TDCPP in 99% of samples, with one vehicle sample containing over 300 ppm. wikipedia.orgnih.gov Concentrations in indoor dust can vary widely, with some studies reporting levels up to 1.8 mg/g. nih.gov

In sediments, TDCPP has been detected in various locations. For instance, in the South China Sea, the concentration range of TDCPP in sediments was found to be < LOD-5.6 ng/g dry weight (dw), with a median concentration of 3 ng/g dw. scispace.com High concentrations, ranging from 9.5 to 24 mg/kg, have been detected in sediments from automobile destruction sites in Norway. researchgate.net

Table 2: Concentrations of this compound in Terrestrial Environments

| Matrix | Location | Concentration Range | Reference |

|---|---|---|---|

| Indoor Dust | United States | < 0.03 - 326 µg/g | nih.gov |

| Indoor Dust | Boston, USA | Up to 300 ppm | wikipedia.org |

| Indoor Dust | General | Up to 1.8 mg/g | nih.gov |

| Sediment | South China Sea | < LOD - 5.6 ng/g dw | scispace.com |

| Sediment | Norway (Automobile Destruction Sites) | 9.5 - 24 mg/kg | researchgate.net |

Atmospheric Presence: Particulate and Gaseous Phases

TDCPP is present in the atmosphere in both gaseous and particulate phases, with its distribution between these phases influenced by its physicochemical properties. aaqr.org Due to its volatility, it is expected to partition mostly in the gas phase. aaqr.org

Indoor air concentrations of TDCPP have been reported in various studies. In Sweden, concentrations in workplaces and homes ranged from <0.2 to 150 ng/m³, with a median of <5 ng/m³. greensciencepolicy.org Another Swedish study found concentrations ranging from <1 to 7 ng/m³. greensciencepolicy.org In Japanese homes and office buildings, TDCPP was detected with ranges of not detected (ND) to 0.60 ng/m³ and ND to 8.7 ng/m³, respectively. greensciencepolicy.org

In outdoor air, TDCPP has been detected in atmospheric fine particles (PM2.5). A study across 10 Chinese cities found TDCPP concentrations in PM2.5 ranging from 2.11 to 283.00 pg/m³, with a mean of 39.00 pg/m³. researchgate.net In the Great Lakes region of North America, total organophosphate ester concentrations, including TDCPP, in the particle phase ranged from 120 ± 18 to 2100 ± 400 pg/m³. chinayyhg.com

Table 3: Concentrations of this compound in the Atmosphere

| Phase | Location | Concentration Range | Reference |

|---|---|---|---|

| Indoor Air (Gaseous) | Sweden | < 0.2 - 150 ng/m³ | greensciencepolicy.org |

| Indoor Air (Gaseous) | Sweden | < 1 - 7 ng/m³ | greensciencepolicy.org |

| Indoor Air (Gaseous) | Japan (Homes) | ND - 0.60 ng/m³ | greensciencepolicy.org |

| Indoor Air (Gaseous) | Japan (Offices) | ND - 8.7 ng/m³ | greensciencepolicy.org |

| Outdoor Air (Particulate, PM2.5) | 10 Chinese Cities | 2.11 - 283.00 pg/m³ | researchgate.net |

| Outdoor Air (Particulate) | Great Lakes, North America | 120 ± 18 - 2100 ± 400 pg/m³ (Total OPEs) | chinayyhg.com |

Spatial and Temporal Trends of this compound Contamination

Monitoring studies have provided insights into the spatial and temporal trends of TDCPP contamination, revealing its widespread distribution and potential for long-range transport.

Regional and Longitudinal Monitoring Studies

Regional studies often show higher concentrations of TDCPP in more populated and industrialized areas. For instance, in the Great Lakes basin, total organophosphate ester concentrations were significantly higher at urban sites like Chicago and Cleveland compared to rural and remote sites. chinayyhg.comnih.gov The composition profile at these urban and rural sites was dominated by chlorinated organophosphate esters, including TDCPP. nih.gov

Longitudinal studies have shown some decreasing trends in atmospheric TDCPP concentrations. A study in the Great Lakes region from March 2012 to December 2014 reported that most atmospheric total organophosphate ester concentrations were significantly decreasing over time, with halving times of about 3.5 years at urban sites and 1.5 years at rural and remote sites. nih.gov

Detection in Remote Environments (e.g., Polar Regions) Indicating Long-Range Transport

The detection of TDCPP in remote environments such as the Arctic and Antarctica provides strong evidence for its long-range atmospheric transport. ifremer.fr Organophosphate esters have been found in remote environments including the Arctic, Antarctica, and high mountains. aaqr.org For example, organophosphate esters were detected in aerosols from Antarctica as early as 1994. chinayyhg.com The presence of these compounds in remote polar regions, far from major sources, underscores their persistence and ability to be transported globally via atmospheric currents. ifremer.frau.dk

Source Apportionment and Release Pathways to the Environment

This compound (TDCPP), a chlorinated organophosphate flame retardant, is not a naturally occurring substance. who.int Its presence in the environment is solely due to anthropogenic sources. who.int As an additive flame retardant, TDCPP is physically mixed with materials rather than chemically bonded, which increases the likelihood of its release into the environment throughout the lifespan of a product. wikipedia.org The environmental distribution of TDCPP is widespread, with detections in various environmental matrices, including surface water and wildlife tissues, particularly near urban areas. wikipedia.org

Leaching from Consumer Products and Industrial Materials

A primary pathway for TDCPP entering the environment is through its release from a wide array of consumer products and industrial materials. ca.gov Historically, it was used in children's pajamas. wikipedia.org Following the phase-out of other flame retardants like PentaBDE, TDCPP became a principal flame retardant in flexible polyurethane foam. wikipedia.org This foam is utilized in numerous consumer goods, such as upholstered furniture, automobiles, and some baby products. wikipedia.orgnih.gov It is also found in rigid polyurethane foam boards for building insulation. wikipedia.org

The gradual release of TDCPP from these products contributes to its presence in indoor environments, including homes, offices, and vehicles. ca.gov The compound can be found in indoor dust and air. wikipedia.orgca.gov Studies have shown high detection rates of TDCPP in household dust. For instance, a U.S. study of dust collected between 2002 and 2007 found TDCPP in over 96% of samples. wikipedia.org Similarly, 99% of dust samples from various indoor settings in the Boston area in 2009 contained TDCPP. wikipedia.org The concentration in dust can be significant, with one sample from a vehicle containing over 300 ppm of TDCPP. wikipedia.org

Infants and young children are considered to have higher exposure levels due to their behavior, such as spending more time on the floor and frequent hand-to-mouth contact. wikipedia.orgca.gov The leaching process can also be influenced by factors like laundering of treated textiles. who.int

Table 1: Consumer Products Containing this compound (TDCPP)

| Product Category | Specific Examples |

| Furniture | Upholstered furniture, mattresses, carpet padding. wikipedia.orgca.gov |

| Automotive | Vehicle seats. wikipedia.orgca.gov |

| Baby Products | Some baby carriers, booster seats, strollers, nursing pillows, and playpens. wikipedia.orgca.gov |

| Building Materials | Rigid polyurethane foam insulation. wikipedia.org |

| Textiles | Draperies, camping tents. ca.gov |

| Electronics | Used in plastics for electronics casings. |

This table is interactive and can be sorted by column.

Emissions from Manufacturing and Waste Management Processes

The production and disposal of TDCPP and products containing it are significant sources of its environmental release. TDCPP is classified as a high production volume chemical, with production in the United States estimated to be between 4,500 and 22,700 metric tons in the years 1998, 2002, and 2006. wikipedia.org The manufacturing process itself can lead to atmospheric emissions and releases into wastewater. who.int

Waste management processes, particularly the disposal of products containing TDCPP in landfills, represent a substantial release pathway. bham.ac.uk As products in landfills degrade, TDCPP can leach into the landfill leachate. bham.ac.uk Laboratory studies simulating landfill conditions have demonstrated that the leaching of a similar chlorinated flame retardant, TCIPP, from polyurethane foam is a rapid and substantial process. bham.ac.uk This suggests that TDCPP is also likely to leach from waste materials, contributing to environmental contamination. bham.ac.uk

Wastewater Treatment Plant Effluents as a Major Entry Point

Wastewater treatment plants (WWTPs) are a critical nexus for the entry of TDCPP into the aquatic environment. researchgate.net TDCPP enters the wastewater stream through various domestic and industrial discharges. who.int Studies have shown that chlorinated organophosphate flame retardants like TDCPP are often poorly removed during conventional wastewater treatment processes. wikipedia.orgresearchgate.net

Research conducted in Sweden on several WWTPs indicated that chlorinated organophosphates have a tendency to pass through the treatment process without significant removal or degradation. researchgate.net In Japan, TDCPP was detected in the effluents of sewage treatment plants at concentrations ranging from 0.28 to 1.4 µg/L. who.int The presence of TDCPP in both the influent and effluent of WWTPs confirms them as a direct and continuous source of this compound to receiving surface waters. who.intnih.gov

Table 2: Concentrations of this compound (TDCPP) in Wastewater

| Location of Study | Sample Type | Concentration Range (ng/L) |

| Japan | Sewage Treatment Plant Influent | 330 - 1600 who.int |

| Japan | Sewage Treatment Plant Effluent | 280 - 1400 who.int |

| Germany (River Ruhr) | Surface Water (influenced by STP effluent) | ~50 acs.org |

This table is interactive and can be sorted by column.

Environmental Fate and Transport Mechanisms of Tris 2,3 Dichloropropyl Phosphate

Persistence and Degradation Pathways in Environmental Media

The persistence of TDCPP in the environment is governed by its susceptibility to various abiotic and biotic degradation processes. The compound is known to degrade slowly in the environment and is not efficiently removed by conventional wastewater treatment processes wikipedia.org.

Abiotic transformation processes, particularly photolysis and hydrolysis, play a role in the degradation of TDCPP in aquatic environments.

Photolysis: The photodegradation of TDCPP can be enhanced by the presence of photocatalysts. One study investigated the photodegradation of TDCPP using titanium dioxide (TiO₂) nanoparticles under UV irradiation. The degradation was found to follow pseudo-first-order kinetics. The reaction rate constant (k) is influenced by several factors; it decreases with higher initial TDCPP concentrations but increases with a higher dosage of the TiO₂ photocatalyst acs.org. Acidic conditions were found to enhance the photodegradation process acs.org. For instance, at a TDCPP concentration of 0.25 mg/L and a TiO₂ dosage of 50 mg/L, the compound was almost completely degraded within 60 minutes acs.org. The process can lead to nearly complete mineralization of TDCPP into carbon dioxide, water, and chloride ions acs.org.

Hydrolysis: The hydrolysis of organophosphate esters is significantly dependent on pH. While specific hydrolysis kinetics for Tris(2,3-dichloropropyl) phosphate (B84403) were not detailed in the provided search results, a study on 16 different organophosphate triesters provides insight into the stability of chlorinated alkyl phosphates as a group. The stability of these compounds decreases with increasingly basic pH. The general order of stability was found to be alkyl moieties > chlorinated alkyl moieties > aryl moieties. Significant degradation for some organophosphate esters was observed progressing from pH 7 to 11 solutions researchgate.net. At a highly basic pH of 13, 14 of the 16 studied organophosphate triesters showed degradation, with half-lives ranging from minutes to weeks researchgate.net. This suggests that hydrolysis of TDCPP is likely to be more significant under alkaline environmental conditions.

| Transformation Process | Influencing Factor | Effect on Degradation Rate | Kinetic Model |

|---|---|---|---|

| Photolysis (with TiO₂) | Initial TDCPP Concentration | Decrease | Pseudo-first-order |

| Photocatalyst Dosage | Increase | ||

| pH | Enhanced under acidic conditions | ||

| Hydrolysis | pH | Increases with increasing alkalinity | pH-dependent |

Biotic transformation is a critical pathway for the degradation of organic pollutants in the environment. Microbial communities in soil, sediment, and water can metabolize TDCPP, leading to the formation of various byproducts.

While specific microbial strains that exclusively degrade TDCPP have not been extensively documented in the provided literature, studies on similar organophosphate flame retardants offer valuable insights. For instance, the bacterium Providencia rettgeri, isolated from contaminated sediment, has been shown to utilize the structurally similar tri(2-chloropropyl) phosphate (TCPP) as a unique phosphorus source, degrading 34.7% of it within five days. This suggests that certain bacteria possess the enzymatic machinery to break down chlorinated organophosphate esters. The adaptation of microbial communities to long-term pollution stress is a known phenomenon, where specific phylotypes, such as Actinobacteria, can become enriched and play a significant role in the degradation of pollutants nih.gov. It is plausible that similar microbial communities are involved in the degradation of TDCPP in contaminated environments.

The primary metabolite of TDCPP is bis(1,3-dichloro-2-propyl) phosphate (BDCPP), formed through the hydrolytic removal of one of the dichloropropyl groups researchgate.netnih.gov. BDCPP is frequently detected in human urine, serving as a biomarker for TDCPP exposure wikipedia.orgnih.govnih.gov.

In addition to BDCPP, other metabolites can be formed through pathways such as oxidative dealkylation, oxidative dehalogenation, and reoxidation researchgate.net. A study on the biotransformation of TDCPP in mice identified seven novel metabolites, indicating that the degradation pathway can be complex researchgate.net.

Biotic Transformation: Microbial Degradation and Metabolite Formation

Partitioning Dynamics in Multi-Phase Environmental Systems

The transport and fate of TDCPP in the environment are heavily influenced by how it partitions between different environmental phases, such as water, soil, sediment, and air.

Sorption to organic matter in soils and sediments is a primary mechanism that controls the mobility of TDCPP in the environment. The tendency of a chemical to sorb is often described by the soil organic carbon-water (B12546825) partitioning coefficient (Koc) ecetoc.org. A high Koc value indicates a strong tendency for the chemical to adsorb to soil and sediment, reducing its mobility in water.

For organophosphate flame retardants, it has been suggested that the log Koc can be reasonably approximated by the log of the octanol-water partition coefficient (log Kow) uva.nl. Polyparameter linear free energy relationships (pp-LFERs) have also been developed to provide more accurate estimations of Koc for a wide range of chemicals, including polar compounds acs.org.

While specific, experimentally determined Koc values for TDCPP were not found in the provided search results, its chemical properties suggest a moderate to high potential for sorption. The partitioning of TDCPP into soil and sediment can lead to its accumulation in these compartments, making them long-term reservoirs of this contaminant. This sorption can also reduce the availability of TDCPP for microbial degradation geoscienceworld.org.

| Coefficient | Symbol | Description | Relevance for TDCPP |

|---|---|---|---|

| Soil Organic Carbon-Water Partitioning Coefficient | Koc | Ratio of the chemical sorbed per unit mass of organic carbon in the soil to the concentration in the solution at equilibrium. | Indicates the tendency of TDCPP to bind to organic matter in soil and sediment, affecting its mobility. |

| Soil-Water Distribution Coefficient | Kd | Ratio of the concentration of a compound in the solid phase (soil/sediment) to its concentration in the aqueous phase. | Used to model the leaching and transport of TDCPP in soil and its partitioning in aquatic systems. Dependent on soil/sediment properties. |

| Octanol-Water Partition Coefficient | Kow | Ratio of the concentration of a chemical in octanol (B41247) to its concentration in water at equilibrium. | Used as a surrogate to estimate the lipophilicity and potential for bioaccumulation and sorption (Koc) of TDCPP. |

Volatilization and Atmospheric Transport Potential

Tris(2,3-dichloropropyl) phosphate is classified as a semi-volatile organic compound (SVOC), which allows it to be released from consumer products into the air. escholarship.org As an additive flame retardant, it is not chemically bound to the materials it treats, such as polyurethane foam, textiles, and plastics, which facilitates its escape into the environment through volatilization, leaching, or abrasion. escholarship.orgwikipedia.orgacs.org

The potential for volatilization from surfaces is governed by its vapor pressure, while its tendency to move from water to air is described by the Henry's Law constant. TDCPP exhibits a low vapor pressure and a low Henry's Law constant, suggesting that volatilization from surface waters is a very slow process. wikipedia.orgwho.intechemi.com Despite its low volatility compared to other organophosphate flame retardants, its widespread use leads to its detection in various environmental media. wikipedia.org

TDCPP is frequently found in indoor environments, where it partitions between the gas phase and airborne particles, eventually settling in dust. escholarship.orgwikipedia.org Studies have confirmed its presence in over 96% of house dust samples in the U.S. and in 99% of dust samples from homes, offices, and vehicles in the Boston area. wikipedia.org While its detection in indoor air is less frequent and at lower concentrations than compounds like TCEP and TCPP due to its lower vapor pressure, its persistence is a key factor in human exposure. wikipedia.org

The presence of organophosphate flame retardants, including TDCPP, in remote regions such as the Arctic and Antarctic, provides strong evidence for their long-range atmospheric transport potential. aaqr.org This indicates that although the compound has low volatility, it can adhere to atmospheric particles and be transported over vast distances, leading to its global distribution. aaqr.org

Table 1: Physical-Chemical Properties Related to Volatilization and Atmospheric Transport of TDCPP

| Property | Value | Source |

|---|---|---|

| Vapor Pressure | <2 mmHg at 25 °C | who.int |

| 10.501 x 10⁻⁶ mmHg at 25 °C | scbt.com | |

| 2.3 x 10⁻⁷ mm Hg at 25 °C (est.) | echemi.com | |

| Henry's Law Constant | 3.29 × 10⁻⁶ (unit not specified) | who.int |

| 3.8×10³ mol/(m³Pa) at 298.15 K | ||

| 2.6 x 10⁻⁹ atm-cu m/mol at 25 °C (est.) | echemi.com |

Bioavailability and Environmental Transport Modeling

The bioavailability of this compound is a critical factor in assessing its risk to ecosystems and human health. Toxicokinetic studies in rodents have demonstrated that TDCPP is readily absorbed through both the skin and the gastrointestinal tract. wikipedia.orgnih.gov This high absorption potential is a significant route of exposure for humans, particularly for infants and young children who have more contact with treated materials and household dust. wikipedia.org The compound's ability to accumulate in human tissues is confirmed by its detection in fat, semen, and breast milk. escholarship.orgwikipedia.org

Environmental transport modeling utilizes key chemical properties to predict the distribution of a substance in the environment. The octanol-water partition coefficient (log K_ow) and the soil organic carbon-water partition coefficient (K_oc) are essential parameters in these models. TDCPP has a log K_ow of 2.59, indicating a moderate potential for bioaccumulation in fatty tissues of organisms. who.int

Estimates for the K_oc of related compounds range from 34 to 141, which suggests low adsorption to soil and aquatic sediment. who.int This implies that TDCPP has high mobility in soil and is likely to partition predominantly into the water compartment when released into the environment. who.int Its slow degradation in the environment, combined with its mobility, contributes to its widespread presence in diverse environmental samples, from surface water to wildlife tissues, often near urban areas. wikipedia.org

Table 2: Partition Coefficients for TDCPP

| Property | Value | Source |

|---|---|---|

| n-Octanol/water partition coefficient (log K_ow) | 2.59 | who.int |

| 3.8 | who.int | |

| Soil organic carbon-water partition coefficient (K_oc) | 34 to 141 (estimated for related compound TCEP) | who.int |

Analytical Methodologies for Tris 2,3 Dichloropropyl Phosphate Quantification in Environmental and Biotic Matrices

Advanced Sample Preparation Techniques for Complex Environmental Samples

Effective sample preparation is a critical first step to isolate TDCPP from the sample matrix and remove interfering substances, thereby enhancing the accuracy and sensitivity of subsequent analysis. The choice of technique depends heavily on the nature of the sample matrix.

A variety of extraction techniques are employed to efficiently remove TDCPP from complex samples.

Accelerated Solvent Extraction (ASE) , also known as Pressurized Fluid Extraction (PFE), is effective for solid samples. For instance, TDCPP has been successfully extracted from dust and polyurethane foam samples using a 50:50 mixture of dichloromethane (B109758) and hexane (B92381) at elevated temperature (100°C) and pressure (1500 psi) greensciencepolicy.org.

Solid-Phase Extraction (SPE) is a predominant method, particularly for aqueous samples and for the cleanup of biological samples like urine. For the analysis of TDCPP's primary metabolite, bis(1,3-dichloro-2-propyl) phosphate (B84403) (BDCPP), in urine, mixed-mode anion exchange SPE is a common technique nih.govnih.govresearchgate.netuzh.ch.

Liquid-Liquid Extraction (LLE) and Solid-Liquid Extraction (SLE) are classical methods used for separating analytes based on their differential solubilities. These techniques have been applied to extract organophosphate flame retardants (OPFRs), including TDCPP, from landfill leachate and sediment d-nb.info.

Ultrasound-Assisted Extraction (USE) is another common technique for solid and semi-solid matrices. It has been used to extract TDCPP from soil and fish samples, often using methanol (B129727) as the solvent researchgate.net.

Soxhlet and Twisselmann Extraction are exhaustive extraction techniques suitable for solid samples. Air samples collected on polyurethane foam plugs have been extracted using petroleum ether in Soxhlet apparatuses greensciencepolicy.org. For soil samples, Twisselmann extraction with toluene (B28343) has also been reported uni-osnabrueck.de.

Matrix Solid-Phase Dispersion (MSPD) offers a streamlined process that combines extraction and cleanup into a single step. This method has been applied to the analysis of TDCPP in soil, demonstrating high efficiency and requiring less solvent compared to traditional methods nih.gov.

Table 1: Overview of Extraction Methods for TDCPP in Various Matrices

| Extraction Method | Matrix | Solvents | Reference |

|---|---|---|---|

| Accelerated Solvent Extraction (ASE) | Dust, Foam | Dichloromethane:Hexane | greensciencepolicy.org |

| Solid-Phase Extraction (SPE) | Urine | Mixed-mode anion exchange | nih.govnih.govuzh.ch |

| Ultrasound-Assisted Extraction (USE) | Soil, Fish | Methanol | researchgate.net |

| Soxhlet Extraction | Air (PUF plugs) | Petroleum Ether | greensciencepolicy.org |

| Twisselmann Extraction | Soil | Toluene | uni-osnabrueck.de |

Following extraction, a cleanup step is often necessary to remove co-extracted matrix components that could interfere with chromatographic analysis and detection.

Column Chromatography: Dust extracts can be purified by passing them through a glass column packed with a sorbent like deactivated alumina (B75360) greensciencepolicy.org. This helps in separating the analytes from interfering lipids and other compounds.

Dispersive Solid-Phase Extraction (d-SPE): This technique is common in methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe). For biological matrices, zirconium dioxide-based sorbents have been shown to be effective for cleanup prior to both GC-MS and LC-MS analysis epa.gov.

Solid-Phase Extraction (SPE): As mentioned, SPE is not only used for extraction but is also a powerful tool for cleanup. For example, soil and fish extracts have undergone an SPE cleanup procedure following initial ultrasound-assisted extraction researchgate.net. Similarly, urine samples are cleaned up using mixed-mode anion-exchange SPE to isolate the target analytes before LC-MS/MS analysis uzh.ch.

State-of-the-Art Chromatographic Separation

Chromatography is the core of the analytical process, separating TDCPP from other compounds in the extract before detection. Both gas and liquid chromatography are widely used.

Gas chromatography is well-suited for the analysis of semi-volatile compounds like TDCPP.

GC with Mass Spectrometry (GC-MS): This is a powerful combination for both separation and detection. For TDCPP, operating the mass spectrometer in electron capture negative ionization (ECNI) mode provides high sensitivity and selectivity greensciencepolicy.org. The analysis is often performed on a fused silica (B1680970) capillary column coated with 5% phenyl methylpolysiloxane greensciencepolicy.org. Tandem mass spectrometry (GC-MS/MS) in multiple reaction monitoring (MRM) mode further enhances selectivity and is used for analyzing TDCPP in complex matrices like soil nih.gov.

GC with Electron Capture Detector (GC-ECD): The ECD is highly sensitive to halogenated compounds, making it an excellent choice for detecting the chlorinated TDCPP molecule. This detector has been used for quantifying TDCPP after extraction, with nitrogen as the carrier gas acs.org.

Liquid chromatography, especially when coupled with tandem mass spectrometry, is the method of choice for analyzing TDCPP's more polar metabolites and can also be used for the parent compound.

LC with Tandem Mass Spectrometry (LC-MS/MS): This technique is extensively used for the biomonitoring of TDCPP exposure by measuring its metabolite, BDCPP, in urine nih.govnih.govresearchgate.nettno.nl. The separation is typically achieved on a C18 reversed-phase column.

Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC offers faster analysis times and better resolution compared to conventional LC. It has been coupled with high-resolution mass spectrometry to identify the degradation intermediates of TDCPP in water samples, providing insights into its environmental transformation pathways acs.org.

High-Sensitivity Mass Spectrometric Detection and Identification

Mass spectrometry (MS) is the premier detection technique for TDCPP analysis due to its high sensitivity and specificity, allowing for confident identification and quantification at trace levels.

Tandem Mass Spectrometry (MS/MS): Coupled with either GC or LC, MS/MS provides excellent selectivity by monitoring specific precursor-to-product ion transitions. For the analysis of the BDCPP metabolite, LC-MS/MS systems often use atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in negative ion mode nih.govuzh.chtno.nl.

Electron Capture Negative Ionization (ECNI-MS): When using gas chromatography, the ECNI source provides high ionization efficiency for electrophilic compounds like TDCPP, resulting in very low detection limits. Quantification is typically performed by monitoring characteristic ions, such as m/z 319 and 317 for TDCPP greensciencepolicy.org.

High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap mass spectrometers, coupled with UHPLC, allow for the identification of unknown transformation products of TDCPP by providing highly accurate mass measurements. This is crucial for studying the environmental fate and degradation mechanisms of the compound acs.org.

Table 2: Chromatographic and Mass Spectrometric Parameters for TDCPP Analysis

| Technique | Column/Mode | Ionization | Monitored Ions (m/z) | Reference |

|---|---|---|---|---|

| GC-ECNI-MS | 5% phenyl methylpolysiloxane | ECNI | 319, 317 | greensciencepolicy.org |

| GC-ECD | DB-5 | - | - | acs.org |

| LC-MS/MS (for BDCPP) | C18 reversed-phase | APCI/ESI (-) | Analyte-specific transitions | nih.govuzh.ch |

| GC-MS/MS | Bruker-5MS | EI | MRM transitions | nih.gov |

Tandem Mass Spectrometry (MS/MS) for Enhanced Selectivity and Sensitivity

Tandem mass spectrometry (MS/MS), particularly when coupled with liquid chromatography (LC), is a cornerstone for the quantification of Tris(2,3-dichloropropyl) phosphate and its primary metabolite, bis(1,3-dichloro-2-propyl) phosphate (BDCPP), in complex matrices such as urine, dust, and water. nih.govtno.nlsigmaaldrich.com This technique offers superior selectivity and sensitivity by utilizing multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for the target analyte and its isotopically labeled internal standard.

A developed method for the analysis of BDCPP in human urine employed mixed-mode anion exchange solid-phase extraction followed by atmospheric pressure chemical ionization (APCI) LC-MS/MS. nih.gov This method demonstrated high sensitivity with a method detection limit (MDL) of 8 pg/mL for BDCPP. nih.govnih.gov Recoveries of BDCPP from spiked urine samples were reported to be between 82% and 91%. nih.govnih.gov In another study focusing on office workers' urine, the geometric mean concentration of BDCPP was found to be 6.3 ng/mL, highlighting the ability of LC-MS/MS to quantify exposure in real-world scenarios.

For environmental matrices, such as dust, TDCPP is frequently detected. One study found TDCPP in 99% of dust samples from various indoor environments, with concentrations ranging from less than 0.03 to 326 µg/g. nih.gov The analysis of TDCPP in water has also been established, with a study on Daphnia magna exposure demonstrating method limits of quantification of 0.01 ng/mL for TDCPP. scpscience.com

The selectivity of MS/MS is crucial in distinguishing target analytes from matrix interferences, which is a significant challenge in environmental and biological samples. The use of isotopically labeled internal standards, such as d10-BDCPP, is a common practice to correct for matrix effects and variations in instrument response, thereby improving the accuracy and precision of quantification. uzh.ch

Table 1: Performance of Tandem Mass Spectrometry (MS/MS) Methods for TDCPP and BDCPP Quantification

| Analyte | Matrix | Method Detection Limit (MDL) / Limit of Quantification (LOQ) | Recovery Rate | Reference |

|---|---|---|---|---|

| BDCPP | Urine | 8 pg/mL (MDL) | 82% - 91% | nih.govnih.gov |

| TDCPP | Water | 0.01 ng/mL (LOQ) | Not Specified | scpscience.com |

| BDCPP | Urine | 0.2 ng/L (LOQ) | 93.6% - 101% | uzh.ch |

High-Resolution Mass Spectrometry (HRMS) for Confirmatory Analysis and Metabolite Elucidation

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography, has emerged as a powerful tool for the analysis of TDCPP and its transformation products. semanticscholar.orgnih.gov HRMS instruments, such as Orbitrap and time-of-flight (TOF) mass spectrometers, provide high mass accuracy and resolution, enabling the confident identification of compounds based on their elemental composition. semanticscholar.orgnih.gov

An HRMS-based strategy was successfully deployed for the screening of nine organophosphate flame retardants, including TDCPP, in dust from vehicles. researchgate.netresearchgate.net This approach allowed for both target and non-target analysis, revealing mean concentrations of TDCPP up to 3409 ng/g. researchgate.netresearchgate.net The high resolving power of HRMS is particularly advantageous in non-target screening to identify previously unknown contaminants and metabolites.

For metabolite elucidation, understanding the fragmentation pathways of the parent compound is essential. A study on the fragmentation of 25 organophosphate flame retardants using LC-Orbitrap HRMS provided detailed insights into the characteristic fragment ions of halogenated OPFRs like TDCPP. nih.govresearchgate.net This knowledge is critical for identifying and structurally characterizing TDCPP metabolites in biological and environmental samples. The study found that halogenated OPFRs typically undergo cleavage of the substituent groups to form stable phosphate-related ions. nih.govresearchgate.net In vitro studies of human metabolism of TDCPP have confirmed that BDCPP is the primary metabolite. nih.gov

Quality Assurance and Quality Control (QA/QC) in Environmental Chemical Analysis

Rigorous quality assurance and quality control (QA/QC) measures are fundamental to generating reliable and defensible data in the analysis of environmental contaminants like TDCPP. semanticscholar.org These measures encompass a range of activities from method validation to inter-laboratory comparisons.

Method Validation: Linearity, Limit of Detection, Limit of Quantification, Accuracy, Precision

Method validation is a critical component of QA/QC, ensuring that an analytical method is suitable for its intended purpose. Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. For instance, a six-point calibration curve is often used to ensure the linearity of the instrument's response for TDCPP analysis. scpscience.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. For the analysis of BDCPP in urine, an LOQ of 0.2 ng/L has been reported. uzh.ch

Accuracy: The closeness of a measured value to the true value. Accuracy is often assessed through recovery studies using spiked samples. For BDCPP in urine, mean relative recoveries in the range of 93.6% to 101% have been demonstrated. uzh.ch

Precision: The degree of agreement among independent measurements of the same sample. Precision is typically expressed as the relative standard deviation (RSD). Good precision for BDCPP analysis in urine has been shown with standard deviations below 7%. uzh.ch

Table 2: Method Validation Parameters for the Analysis of Bis(1,3-dichloropropyl) phosphate (BDCPP) in Urine

| Parameter | Reported Value/Range | Reference |

|---|---|---|

| Linearity | Established with a calibration curve | scpscience.com |

| Limit of Quantification (LOQ) | 0.2 ng/L | uzh.ch |

| Accuracy (Recovery) | 93.6% - 101% | uzh.ch |

| Precision (Standard Deviation) | < 7% | uzh.ch |

Inter-laboratory Validation and Certified Reference Materials

Inter-laboratory validation, also known as proficiency testing, is essential for assessing the comparability and reliability of analytical results among different laboratories. A worldwide interlaboratory study on organophosphorus flame retardants (PFRs) was organized to improve the quality of reported data. researchgate.net This study involved the analysis of standard solutions, dust, fish oil, and sediment samples. researchgate.net The results highlighted challenges such as background contamination but also demonstrated that with proper procedures, reliable data can be obtained. researchgate.net

Certified Reference Materials (CRMs) are homogeneous and stable materials with certified property values that are used to validate analytical methods and ensure the traceability of measurements. While CRMs are available for a range of environmental matrices and contaminants, the availability of matrix CRMs specifically certified for this compound can be limited. sigmaaldrich.comiaea.orgresearchgate.net Laboratories often rely on in-house prepared quality control samples and commercially available standard solutions of the native and isotopically labeled compound for calibration and spiking experiments. ca.gov The use of a standard reference material (SRM) from the National Institute of Standards and Technology (NIST), such as SRM 2585 for organic contaminants in house dust, can be employed to assess method accuracy for related compounds, even if not certified for TDCPP itself. ca.gov

Ecotoxicological Implications and Ecological Risk Assessment of Tris 2,3 Dichloropropyl Phosphate

Bioaccumulation and Biotransformation in Non-Human Biota

Tris(2,3-dichloropropyl) phosphate (B84403) (TDCPP), a widely used organophosphate flame retardant, has been detected in various environmental compartments, leading to concerns about its impact on living organisms. Its physicochemical properties, including moderate water solubility and a notable octanol-water partition coefficient, suggest a potential for bioaccumulation in biota.

TDCPP is readily taken up and accumulated by a range of aquatic organisms from the surrounding water. Studies have demonstrated its presence in freshwater and marine species, indicating its bioavailability in aquatic ecosystems.

In fish, such as zebrafish (Danio rerio), TDCPP has been shown to accumulate in various tissues, including the brain, gonads, and liver. usask.caacs.org Research has also detected TDCPP in the muscle of freshwater fish at concentrations as high as 251 μg/kg lipid weight. mdpi.com The accumulation is not uniform across tissues or between sexes; for instance, after a 120-day exposure, female zebrafish exhibited significantly greater accumulation of TDCPP in their brains compared to males. usask.caacs.org Laboratory studies on common carp (B13450389) (Cyprinus carpio) have also confirmed significant bioconcentration of TDCPP in their tissues even at environmentally relevant concentrations.

Aquatic invertebrates also show significant uptake of TDCPP. The water flea, Daphnia magna, a key organism in freshwater food webs, has been used to study the effects of environmentally relevant concentrations of this compound. Exposure to TDCPP has been shown to lead to its accumulation and can result in adverse effects on their development and reproduction. nih.gov

The bioaccumulation of TDCPP extends to the base of the aquatic food web. Algae, the primary producers in many aquatic systems, can also accumulate this compound. Studies on the marine alga Phaeodactylum tricornutum have shown that TDCPP can cause morphological damage and inhibit growth, indicating its uptake and toxic potential in these microorganisms.

The presence of TDCPP is not limited to aquatic environments; it has also been detected in terrestrial and avian species, suggesting its transfer through the food web. Monitoring studies have identified TDCPP in the eggs of avian species such as the Norwegian great black-backed gull and the Great Lakes herring gull, with concentrations ranging from 0.17 to 1.9 ng/g wet weight. mdpi.com The detection of TDCPP in the eggs indicates maternal transfer of the contaminant to the offspring.

The potential for trophic transfer and biomagnification of TDCPP in food webs is a significant concern. researchgate.net Trophic magnification factors (TMFs) for organophosphate flame retardants (OPFRs) have been found to range from 1.06 to 2.52 in marine food webs, indicating a potential for biomagnification. acs.org This suggests that organisms at higher trophic levels may accumulate higher concentrations of TDCPP from their diet. Benthic fish, which are in close contact with contaminated sediments, have been found to accumulate more OPFRs than pelagic fish and invertebrates. acs.org

Bioconcentration factors (BCFs) and bioaccumulation factors (BAFs) are crucial metrics used in ecological models to quantify the potential for a chemical to accumulate in an organism from the environment. A BCF refers to the uptake from water alone, while a BAF considers all routes of exposure, including diet.

Laboratory studies have provided specific BCF values for TDCPP in fish. In a 120-day study with zebrafish exposed to environmentally relevant concentrations, tissue-specific and sex-specific BCFs were determined. usask.caacs.org These findings highlight that the bioaccumulation potential of TDCPP can vary significantly depending on the tissue and sex of the organism. While empirical BAF data for TDCPP are less common, predictive models have been used to estimate this value. For fish, a BAF of 13.26 L/kg has been predicted, suggesting a limited potential for accumulation from all environmental sources. canada.ca

Bioconcentration Factors (BCFs) for TDCPP in Zebrafish (Danio rerio)

| Sex | Tissue | Bioconcentration Factor (BCF) |

|---|---|---|

| Female | Brain | 460 |

| Female | Gonad | 38 |

| Female | Liver | 87 |

| Male | Brain | 26 |

| Male | Gonad | 55 |

| Male | Liver | 110 |

Data from a 120-day exposure study on zebrafish. usask.caacs.org

Sublethal Effects and Mechanisms of Toxicity in Non-Target Organisms

Exposure to TDCPP can lead to a variety of sublethal effects in non-target organisms, impacting their development, reproduction, and neurological functions.

TDCPP has been shown to be a developmental and reproductive toxicant in aquatic vertebrates. In zebrafish, long-term exposure to low concentrations of TDCPP has been found to impair reproduction. nih.gov Observed effects include a significant reduction in fecundity, evidenced by decreased egg production. nih.gov Furthermore, exposure to TDCPP can lead to a decrease in egg quality and an increase in malformation rates in the subsequent generation (F1). Histological examinations have revealed that TDCPP can promote oocyte maturation in females while retarding spermiation in males.

The compound also exhibits endocrine-disrupting activity. Studies have shown that TDCPP exposure can significantly increase plasma estradiol (B170435) and testosterone (B1683101) levels in female zebrafish. nih.gov Additionally, it can upregulate the expression of hepatic vitellogenin genes in both male and female fish, which is an indicator of estrogenic activity. nih.gov These disruptions of the hypothalamic-pituitary-gonadal (HPG) axis can have significant consequences for the reproductive success of fish populations.

TDCPP is recognized as a neurotoxic compound, with effects observed in both vertebrate and invertebrate models. The underlying mechanisms of its neurotoxicity are multifaceted and include the induction of oxidative stress, mitochondrial damage, and neuroinflammation. industrialchemicals.gov.au

In zebrafish larvae, exposure to TDCPP has been shown to disrupt axonal growth and alter motor behavior. frontiersin.org It can significantly elevate spontaneous movement and alter swimming behavior in response to light and dark stimuli. frontiersin.org Mechanistically, TDCPP exposure has been found to increase the activity of the acetylcholinesterase (AChE) enzyme and decrease the concentration of the neurotransmitter acetylcholine (B1216132) (ACh). frontiersin.org This disruption of the cholinergic system is a key factor in the observed motor behavior alterations. frontiersin.org

Studies using rodent models have further elucidated the neurotoxic mechanisms of TDCPP. For instance, in a mouse model of Parkinson's disease, TDCPP exposure exacerbated behavioral deficits and amplified neuroinflammation, characterized by increased microglial reactivity. acs.org At the cellular level, TDCPP has been shown to cause mitochondrial membrane depolarization and increase the production of reactive oxygen species (ROS) in neuronal cells. acs.org

Endocrine Disruption in Aquatic Biota (e.g., Zebrafish)

Tris(2,3-dichloropropyl) phosphate (TDCPP) has been identified as an endocrine-disrupting chemical in aquatic organisms, with zebrafish (Danio rerio) being a key model species for investigation. Research indicates that TDCPP can interfere with the normal functioning of multiple endocrine axes, including the Hypothalamic-Pituitary-Gonadal (HPG), Hypothalamic-Pituitary-Thyroid (HPT), and Hypothalamic-Pituitary-Interrenal (HPI) axes, leading to adverse effects on development and reproduction. nih.govnih.govbiorxiv.org

Long-term exposure to low, environmentally relevant concentrations of TDCPP has been shown to significantly alter sex hormone levels. nih.gov In female zebrafish, plasma estradiol (E2) and testosterone (T) levels were found to be elevated, while no significant changes were observed in males. nih.gov This hormonal imbalance is associated with reproductive impairments, such as a significant reduction in fecundity, evidenced by decreased egg production. nih.gov Histological examinations have revealed that TDCPP exposure can promote oocyte maturation in females but retard spermiation in males. nih.gov Furthermore, exposure can lead to reduced egg quality and increased malformation rates in the subsequent (F1) generation. nih.gov The mechanism for these effects involves the disruption of gene expression within the HPG axis. nih.gov

TDCPP also disrupts the thyroid endocrine system. biorxiv.orgnih.gov Studies have demonstrated that exposure to TDCPP can lead to a significant reduction in whole-body thyroxine (T4) concentrations in zebrafish larvae. biorxiv.orgnih.gov This is accompanied by changes in the messenger RNA (mRNA) expression levels of genes involved in thyroid hormone synthesis, secretion, transport, and metabolism. biorxiv.org For instance, the transcription of genes like the sodium/iodide symporter (nis) and thyroid hormone receptor α (trα) can be enhanced. nih.gov Parental exposure to TDCPP can result in thyroid disruption and growth inhibition in zebrafish offspring, indicating a cross-generational impact. nih.gov

The interrenal axis, which regulates stress responses through cortisol production, is also affected. In female fish, TDCPP exposure has been shown to increase plasma cortisol levels. nih.gov Elevated cortisol can, in turn, influence the reproductive system by potentially activating gonadotropin-releasing hormones (GnRH) and gonadotropins, leading to altered steroidogenesis and sex hormone levels. nih.gov These findings suggest that TDCPP can affect the HPG, HPT, and HPI endocrine axes in a complex and interconnected manner, potentially leading to widespread physiological disruption. nih.gov

Table 1: Effects of TDCPP on Endocrine Parameters in Zebrafish

| Parameter | Organism/Life Stage | Observed Effect | Reference |

|---|---|---|---|

| Plasma Estradiol (E2) | Adult Female Zebrafish | Significantly increased | nih.gov |

| Plasma Testosterone (T) | Adult Female Zebrafish | Significantly increased | nih.gov |

| Fecundity (Egg Production) | Adult Zebrafish | Significantly reduced | nih.gov |

| Oocyte Maturation | Adult Female Zebrafish | Promoted | nih.gov |

| Spermiation | Adult Male Zebrafish | Retarded | nih.gov |

| Whole-body Thyroxine (T4) | Zebrafish Larvae | Significantly decreased | biorxiv.orgnih.gov |

| Plasma Cortisol | Adult Female Zebrafish | Increased | nih.gov |

| HPG, HPT, HPI axes gene transcription | Adult Zebrafish | Altered | nih.govnih.govbiorxiv.org |

Oxidative Stress and Cellular Homeostasis Disruption in Non-Human Cell Lines and Organisms

Exposure to TDCPP has been demonstrated to induce oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates. This phenomenon has been observed across various non-human organisms and cell lines, indicating a common mechanism of toxicity. nih.govnih.govnih.govmdpi.com

In aquatic organisms, TDCPP exposure can lead to oxidative stress in fish. researchgate.net Studies on silver carp (Hypophthalmichthys molitrix) have shown that environmentally relevant concentrations of TDCPP can cause developmental toxicity and oxidative stress. researchgate.net Similarly, in the marine alga Phaeodactylum tricornutum, TDCPP exposure resulted in elevated levels of ROS and lipid peroxidation, even though the activities of some antioxidant enzymes like glutathione (B108866) peroxidase and glutathione reductase were stimulated. nih.gov This indicates that the antioxidant defense system was overwhelmed by the extent of ROS production. nih.gov

In vitro studies using various cell lines further confirm the role of oxidative stress in TDCPP-induced toxicity. In human kidney (HK-2) cells, TDCPP exposure was found to increase oxidative stress, and the resulting cell toxicity could be reduced by the antioxidant N-acetylcysteine (NAC). nih.gov This suggests that antioxidants may serve as effective countermeasures to some of the toxic effects of TDCPP. nih.gov Human liver cells (HepG2) exposed to TDCPP also exhibit induced oxidative stress, which is linked to apoptosis (programmed cell death). nih.gov Furthermore, exposure of human erythrocytes to organophosphate flame retardants, including TDCPP, has been shown to induce oxidative stress, leading to excessive externalization of phosphatidylserine, a marker for apoptosis. mdpi.com These findings from various cell types and organisms highlight that TDCPP disrupts cellular homeostasis by inducing an overproduction of ROS, leading to cellular damage and toxicity. nih.govnih.govnih.gov

Table 2: Evidence of TDCPP-Induced Oxidative Stress

| Organism/Cell Line | Key Finding | Mechanism/Indicator | Reference |

|---|---|---|---|

| Silver Carp (Hypophthalmichthys molitrix) | Induced oxidative stress and developmental toxicity. | Not specified in snippet. | researchgate.net |

| Marine Alga (Phaeodactylum tricornutum) | Oxidative stress was not relieved by antioxidant enzyme activity. | Elevated Reactive Oxygen Species (ROS) and lipid peroxidation. | nih.gov |

| Human Kidney Cells (HK-2) | Increased oxidative stress leading to cell toxicity. | Toxicity attenuated by antioxidant N-acetylcysteine (NAC). | nih.gov |

| Human Liver Cells (HepG2) | Triggered apoptosis and induced oxidative stress. | Increase in apoptotic peak (subG1). | nih.gov |

| Human Erythrocytes | Induced oxidative stress. | Excessive externalization of phosphatidylserine. | mdpi.com |

Impacts on Photosynthetic Organisms (e.g., Algae) and Primary Production

Photosynthetic organisms, such as algae, form the base of most aquatic food webs, and their health is critical for ecosystem stability. TDCPP has been shown to exert significant toxic effects on these primary producers, thereby threatening primary production. nih.govnih.govnih.gov

Studies on the marine diatom Phaeodactylum tricornutum have revealed that TDCPP can cause morphological damage and inhibit growth, with a 96-hour median effective concentration (EC50) value of 3.71 mg L-1. nih.gov A key mechanism of this toxicity is the inhibition of photosynthesis. nih.gov Exposure leads to a decline in photosynthetic pigments and reduced photosynthetic activity. nih.gov Transcriptomic analysis confirmed that photosynthesis is a primary target, with genes related to this process being significantly altered under TDCPP stress. nih.gov

Table 3: Effects of TDCPP on Photosynthetic Organisms

| Organism | Endpoint | Observed Effect | Reference |

|---|---|---|---|

| Phaeodactylum tricornutum (Marine Diatom) | Growth | Inhibition (96-h EC50 of 3.71 mg L-1) | nih.gov |

| Photosynthesis | Decline in pigments and activity; alteration of related genes | nih.gov | |

| Chlorella pyrenoidosa (Freshwater Green Alga) | Growth | Reversible inhibition at <10 ppm; complete inhibition at 15 ppm | nih.gov |

| Photosynthesis | Impairment of PSII reaction center function | nih.gov | |

| Scenedesmus obliquus (Microalga) | Biomass | Dose-response decrease | nih.gov |

| Cellular Membranes | Disruption of membrane lipids; damage to plasma membrane | nih.gov |

Ecological Risk Characterization and Environmental Thresholds

Ecological risk characterization for TDCPP involves comparing its environmental concentrations with established toxicity thresholds to determine the potential for adverse effects on ecosystems. This process relies on the derivation of Predicted No-Effect Concentrations (PNECs) and the calculation of Risk Quotients (RQs). researchgate.netnih.gov

Derivation of Predicted No-Effect Concentrations (PNECs) for Aquatic and Terrestrial Ecosystems

Predicted No-Effect Concentrations (PNECs) are crucial thresholds used in environmental risk assessment, representing the concentration of a substance below which adverse effects on the ecosystem are not expected to occur. For TDCPP, PNECs are derived from ecotoxicological data for various species. researchgate.netnih.gov

One common method for deriving PNECs is the species sensitivity distribution (SSD) approach, which uses toxicity data from multiple species to estimate the hazardous concentration for 5% of species (HC5). researchgate.net The PNEC is then typically derived from the HC5. researchgate.net For instance, a chronic PNEC for TDCPP in freshwater was determined to be particularly low, indicating high chronic toxicity to aquatic life. researchgate.net In one study, the HC5 derived from growth and development toxicity data was 33.33 ng/L. nih.gov

Another approach involves applying an assessment factor (AF) to the lowest available toxicity value, such as a No-Observed-Effect Concentration (NOEC) or a median lethal/effective concentration (LC50/EC50). santos.comfrontiersin.org

Using the SSD method, a PNEC for water (PNECwater) for TDCPP was calculated to be 38.0 μg/L. nih.gov For sediment, the PNEC (PNECsed) can be derived using the equilibrium partitioning (EqP) method, which resulted in a value of 424 μg/kg dry weight (dw). nih.gov It is important to note that different studies and methodologies can result in varying PNEC values. For example, another assessment highlighted that the chronic PNEC for TDCPP was the lowest among several tested organophosphate esters, signifying its higher potential toxicity to the aquatic environment. researchgate.net No specific PNEC values for terrestrial ecosystems were found in the provided search results.

Table 4: Derived Predicted No-Effect Concentrations (PNECs) for TDCPP

| Compartment | Methodology | Derived Value | Reference |

|---|---|---|---|

| Freshwater | Species Sensitivity Distribution (SSD) | 38.0 μg/L | nih.gov |

| Freshwater | Based on growth & development toxicity data (HC5) | 33.33 ng/L | nih.gov |

| Sediment | Equilibrium Partitioning (EqP) | 424 μg/kg dw | nih.gov |

Risk Quotients and Environmental Exposure Assessments

Risk Quotients (RQs) are calculated to assess the ecological risk of a chemical by comparing the Predicted Environmental Concentration (PEC) or Measured Environmental Concentration (MEC) with the Predicted No-Effect Concentration (PNEC). frontiersin.org An RQ value greater than 1 indicates a potential risk to the environment. frontiersin.org

However, other assessments raise concerns. A comparison of the hazardous concentration for 5% of organisms (HC5) derived from growth and development toxicity data (33.33 ng/L) with exposure concentrations in surface water (exposure data with cumulative probability 90% of 65.22 ng/L) resulted in a margin of safety (MOS) below 1. nih.gov This finding suggests that the ecological risk of TDCPP, particularly concerning its effects on growth and development, cannot be overlooked. nih.gov The discrepancy in risk characterization highlights the importance of using sensitive, chronic toxicity endpoints and environmentally realistic exposure data for accurate risk assessment. researchgate.netnih.gov

Mitigation Strategies and Remediation Technologies for Tris 2,3 Dichloropropyl Phosphate Contamination

Source Control and Reduction Measures

Controlling TDCPP contamination at its source is a primary strategy for mitigating its environmental impact. This involves a combination of regulatory actions to limit its use and the development of safer, sustainable alternatives in product design.

Policy and Regulatory Interventions for Product Manufacturing and Usage

Governmental and international bodies have taken significant steps to regulate the use of TDCPP due to health concerns, including its classification as a suspected carcinogen. In the European Union, TDCPP is subject to assessment under the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation.

In the United States, the state of California has been at the forefront of regulatory action. In 2011, TDCPP was added to the Proposition 65 list of chemicals known to the state to cause cancer. mdpi.com Subsequently, as of 2020, California has prohibited the sale and distribution of new upholstered furniture, certain children's products, and foam in mattresses that contain more than 0.1% of TDCPP and other specified flame retardant chemicals. longchangchemical.com These regulatory interventions aim to significantly reduce the introduction of TDCPP into homes and the environment from new products.

Advanced Wastewater Treatment Processes for Tris(2,3-dichloropropyl) phosphate (B84403) Removal

Conventional wastewater treatment plants (WWTPs) are often ineffective at completely removing persistent organic pollutants like TDCPP. researchgate.net This has led to the development and application of advanced treatment processes designed to eliminate such recalcitrant compounds from water.

Adsorption Technologies (e.g., Activated Carbon, Biochar)

Adsorption is a widely used and effective method for removing organic pollutants from water. This process involves the accumulation of the pollutant (adsorbate) on the surface of a solid material (adsorbent).

Activated Carbon: Activated carbon, in both powdered (PAC) and granular (GAC) forms, is a common adsorbent for water purification. Studies on general phosphate removal have shown that PAC can achieve removal yields of over 51% and GAC over 40%. researchgate.net The effectiveness of activated carbon can be significantly enhanced through modification. For instance, activated carbon derived from banana peels and impregnated with Ca2+ ions showed a phosphate removal efficiency of 96.42%. cetjournal.itcetjournal.it Similarly, supporting nanoscale zero-valent iron (nZVI) on activated carbon has been shown to achieve a maximum phosphate adsorption capacity of 68 mg/g. up.ac.za

Biochar: Biochar, a charcoal-like substance produced from the pyrolysis of biomass, has emerged as a promising, low-cost adsorbent. Research on compounds structurally similar to TDCPP demonstrates its high potential.

A study using biochar derived from shrimp shells for the removal of Tris(2-chloroethyl) phosphate (TCEP) achieved a maximum adsorption capacity of 264.11 mg/g, with 95% of the TCEP being removed within the first 30 minutes. scies.org

For Tris-(1-chloro-2-propyl) phosphate (TCIPP), biochar made from corn stover showed a maximum adsorption capacity that increased from 0.88 mg/g to 2.26 mg/g as the pyrolysis temperature was raised. researchgate.net

The primary mechanisms for adsorption onto biochar include pore-filling, hydrophobic interactions, and hydrogen bonding. researchgate.net

Table 2: Adsorption Performance for TDCPP-Related Compounds

| Adsorbent | Target Compound | Maximum Adsorption Capacity (q_max) | Key Findings |

|---|---|---|---|

| Shrimp Shell Biochar | TCEP | 264.11 mg/g | Rapid removal with 95% efficiency in 30 minutes. scies.org |

| Corn Stover Biochar | TCIPP | 2.26 mg/g | Adsorption capacity increased with higher pyrolysis temperature. researchgate.net |

| nZVI-Activated Carbon | Phosphate | 68 mg/g | Langmuir model indicated a high uptake capacity. up.ac.za |

| Ca²⁺-Activated Carbon | Phosphate | 2.43 mg/g | Impregnation with Ca²⁺ significantly improved removal efficiency to 96.42%. cetjournal.it |

Advanced Oxidation Processes (AOPs): Ozonation, UV/H₂O₂, Photocatalysis

Advanced Oxidation Processes (AOPs) are a set of technologies that rely on the generation of highly reactive radicals, such as hydroxyl radicals (•OH), to degrade organic pollutants.

Photocatalysis: This process uses a semiconductor catalyst, typically titanium dioxide (TiO₂), and a light source (like UV) to generate radicals. One study demonstrated that UV/TiO₂ photocatalysis is highly effective for TDCPP degradation. Using TiO₂ nanoparticles (P25 NPs), researchers achieved 100% degradation of TDCPP within 60 minutes. acs.org The degradation followed pseudo-first-order kinetics, with the observed rate constant being influenced by factors such as the initial TDCPP concentration and the TiO₂ dosage. acs.org Acidic conditions were found to enhance the photodegradation process. acs.org

UV/H₂O₂: This AOP involves the use of ultraviolet light to break down hydrogen peroxide (H₂O₂) into hydroxyl radicals. While specific data for TDCPP is limited, studies on the related compound TCPP have shown this method to be highly efficient, achieving approximately 99.0% degradation.

Ozonation: Ozonation involves bubbling ozone (O₃) through contaminated water. Ozone can directly oxidize pollutants or decompose to form hydroxyl radicals. Compared to photocatalysis, the UV/O₃ process showed more limited degradation of TDCPP (around 30%) over a 120-minute period. acs.org

Table 3: Comparison of AOPs for TDCPP and Related Compounds Degradation